molecular formula C₁₇H₂₅NO₉ B1140708 Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 28738-44-5

Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No. B1140708
CAS RN: 28738-44-5
M. Wt: 387.38
InChI Key:
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Description

Synthesis Analysis

The synthesis of Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves several key steps, including controlled partial benzylation, condensation reactions, and specific group protection and deprotection strategies. For example, Warren and Jeanloz (1977) detailed a method involving the controlled, partial benzylation of a similar compound, showcasing the complexity and precision required in synthesizing such molecules (Warren & Jeanloz, 1977).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various spectroscopic techniques, including NMR and crystallography. For instance, a study by Curran et al. (2016) described the crystallographic analysis of a protected glycoside of 2-amino-2-de­oxy­glucose, confirming the β-anomeric configuration and providing insights into the spatial arrangement of functional groups (Curran et al., 2016).

Scientific Research Applications

  • Antibacterial and Antitubercular Activities

    • Field : Medical and Pharmaceutical Research
    • Application : This compound has been used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate, which has shown antitubercular and antibacterial activities .
    • Method : The method involves phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group .
    • Results : The results of this research are not fully detailed in the source, but the synthesized compound has shown promising antitubercular and antibacterial activities .
  • Glycosidase Inhibitors and Glycoprotein Metabolism

    • Field : Biochemistry and Biomedical Research
    • Application : This compound serves as an active constituent in the bio-synthesis of glycosidase inhibitors. It’s also used in investigating glycosylation and glycoprotein metabolism in various malignant, diabetic, and infectious disorders .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these investigations are not fully detailed in the source .
  • Synthesis of Complex Carbohydrate-based Drugs

    • Field : Pharmaceutical Research
    • Application : This compound is a key reagent used for the synthesis of complex carbohydrate-based drugs .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these syntheses are not fully detailed in the source .
  • Glycosylation Disorders and Disease Intervention

    • Field : Biomedical Research
    • Application : This compound can pave the way for diverse research opportunities in glycosylation disorders and holds promise in discovering new leads for disease intervention, including cancer .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these investigations are not fully detailed in the source .
  • Studying Intricate Bacterial Infections

    • Field : Biomedical Field
    • Application : This compound serves as an indispensable tool for studying intricate bacterial infections .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these investigations are not fully detailed in the source .
  • Synthesis of Glycosides

    • Field : Organic Chemistry
    • Application : This compound has been used in the synthesis of glycosides .
    • Method : The method involves the use of mercuric bromide-promoted glycosylation .
    • Results : The synthesis gave the corresponding β-glycosides in good yields (64 and 62%, respectively) .
  • Pharmaceutical Potential

    • Field : Pharmaceutical Research
    • Application : This compound exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug developing applications .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these investigations are not fully detailed in the source .
  • Treatment of Various Bacterial and Fungal Infections

    • Field : Biomedical Field
    • Application : This compound is widely used in the treatment of various bacterial and fungal infections. It exhibits potent antimicrobial activity against pathogens including Staphylococcus aureus and Candida albicans .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these investigations are not fully detailed in the source .
  • Development of Novel Pharmaceuticals

    • Field : Pharmaceutical Research
    • Application : This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these investigations are not fully detailed in the source .

Future Directions

Given its potential pharmaceutical applications, future research could focus on further exploring its antibacterial, antitumor, and antiviral activities. This could involve testing the compound against a wider range of pathogens or cancer cell lines, or investigating its mechanism of action in more detail .

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSVMSRDBOXABR-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate

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